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Compound of Interest

Compound Name: 4-Fluoro-3-methoxybenzonitrile

Cat. No.: B1333802 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-
methoxybenzonitrile (C₈H₆FNO), a key intermediate in pharmaceutical and agrochemical

research.[1] This document is intended for researchers, scientists, and drug development

professionals, offering a centralized resource for its structural and spectroscopic properties.

While specific experimental spectral data is not broadly available in public databases, this

guide outlines the expected spectral characteristics and provides detailed experimental

protocols for acquiring such data.

Molecular Structure and Properties

4-Fluoro-3-methoxybenzonitrile is a white to pale reddish-yellow crystalline powder. Key

physical and chemical properties are summarized below.
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Property Value Source

IUPAC Name 4-fluoro-3-methoxybenzonitrile PubChem[2]

Molecular Formula C₈H₆FNO PubChem[2]

Molecular Weight 151.14 g/mol PubChem[2]

CAS Number 243128-37-2 PubChem[2]

Melting Point 108 - 111 °C Chem-Impex[1]

Boiling Point 96 - 98 °C Chem-Impex[1]

SMILES COC1=C(C=CC(=C1)C#N)F PubChem[2]

InChIKey
FOWHAPVFVBXMBK-

UHFFFAOYSA-N
PubChem[2]

Spectroscopic Data Summary
Detailed experimental spectral data for 4-Fluoro-3-methoxybenzonitrile is not readily

available in public repositories. However, based on the known structure and data from

analogous compounds, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic

protons and the methoxy group protons. The chemical shifts and coupling patterns will be

influenced by the electron-withdrawing nitrile group and the electron-donating methoxy and

fluoro substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in

the molecule, including the nitrile carbon, the aromatic carbons, and the methoxy carbon. The

chemical shifts will be characteristic of their electronic environments.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoro-3-methoxybenzonitrile will exhibit characteristic absorption

bands for its functional groups. While a specific peak list is not available, PubChem confirms
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the existence of FTIR and ATR-IR spectra for this compound.[2]

Functional Group Expected Wavenumber (cm⁻¹)

Aromatic C-H stretch 3100 - 3000

Methoxy C-H stretch 2950 - 2850

Nitrile (C≡N) stretch ~2230 (strong, sharp)

Aromatic C=C stretch 1600 - 1450

C-O (ether) stretch 1275 - 1200

C-F stretch 1200 - 1000

Mass Spectrometry (MS)
While experimental mass spectra are not publicly available, predicted mass-to-charge ratios

(m/z) for various adducts have been calculated.[3] The molecular ion peak ([M]⁺) would be

expected at approximately m/z 151.

Adduct Predicted m/z

[M+H]⁺ 152.05061

[M+Na]⁺ 174.03255

[M-H]⁻ 150.03605

[M]⁺ 151.04278

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of aromatic nitriles involves the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-3-methoxybenzonitrile in

about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR

tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Employ a standard 90° pulse sequence.

Set the acquisition time to 2-3 seconds.

Use a relaxation delay of 1-2 seconds.

Average 16 to 64 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique

carbon.

Due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g.,

1024 or more).

Set a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid 4-Fluoro-3-methoxybenzonitrile
sample directly onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to

ensure good contact between the sample and the crystal.
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Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000 to 400

cm⁻¹.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for determining the molecular weight and fragmentation pattern

of volatile organic compounds.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in the ion source.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value.

Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
To aid in the understanding of the molecular structure and the relationships between the

different analytical techniques, the following diagrams are provided.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Fluoro-3-methoxybenzonitrile

C

C

 C≡N

C

C O

C F

C

N

C

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis Data Output

4-Fluoro-3-methoxybenzonitrile
(Solid Powder)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(ATR-FTIR)

Mass Spectrometry
(EI-MS)

Chemical Shifts (ppm)
Coupling Constants (Hz)

Wavenumbers (cm⁻¹)
Transmittance (%)

Mass-to-Charge (m/z)
Relative Abundance

Molecular Structure
(C₈H₆FNO)

NMR Data
(Connectivity, Electronic Environment)

 reveals 

IR Data
(Functional Groups)

 contains 

MS Data
(Molecular Weight, Fragmentation)

 determines  confirms  confirms  confirms 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1333802#4-fluoro-3-methoxybenzonitrile-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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